molecular formula C12H18N2 B148163 N-(pyridin-4-ylmethyl)cyclohexanamine CAS No. 128802-98-2

N-(pyridin-4-ylmethyl)cyclohexanamine

Cat. No. B148163
CAS RN: 128802-98-2
M. Wt: 190.28 g/mol
InChI Key: LSAPGRIUVWGKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-4-ylmethyl)cyclohexanamine is a chemical compound with the CAS Number: 128802-98-2 and a linear formula of C12 H18 N2 . It has a molecular weight of 190.29 . The IUPAC name for this compound is N-cyclohexyl-N-(4-pyridinylmethyl)amine .


Molecular Structure Analysis

The InChI code for N-(pyridin-4-ylmethyl)cyclohexanamine is 1S/C12H18N2/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h6-9,12,14H,1-5,10H2 . This indicates that the molecule consists of a cyclohexane ring with an amine group that is also attached to a pyridine ring via a methylene bridge.


Physical And Chemical Properties Analysis

N-(pyridin-4-ylmethyl)cyclohexanamine is a liquid at room temperature . It has a predicted boiling point of 314.9°C and a predicted density of 1.01 g/cm3 .

Scientific Research Applications

Anticancer Agents

“N-(pyridin-4-ylmethyl)cyclohexanamine” has been identified as a potential anticancer agent. It has been used in the design of derivatives that act as inhibitors of Kinase Insert Domain Receptor (KDR), a receptor tyrosine kinase . KDR has been identified as a promising target for novel anticancer agents .

Drug Design and Virtual Screening

This compound has been used in the de novo design of drugs and virtual screening of potential KDR inhibitors . The work flow developed could be applied to de novo drug design and virtual screening potential KDR inhibitors, and use hit compounds to further optimize and design new potential KDR inhibitors .

Synthesis of High Molecular Weight Compounds

“N-(pyridin-4-ylmethyl)cyclohexanamine” can be used in the synthesis of high molecular weight compounds . It can be used for bulk manufacturing, sourcing, and procurement .

Analytical Separation Science

Cyclodextrin polymers, which are similar in structure to “N-(pyridin-4-ylmethyl)cyclohexanamine”, have been used in analytical separation science . They have been used to form living polymers .

Materials Science

Cyclodextrin polymers have also found applications in materials science . They possess unique functions and physical and chemical properties that are absent in single cyclodextrin molecules .

Biomedicine

In the field of biomedicine, cyclodextrin polymers have been used for cancer immunotherapy . They can be combined with immunodrugs to achieve immunotherapy .

Safety and Hazards

While specific safety and hazard information for N-(pyridin-4-ylmethyl)cyclohexanamine is not available in the search results, it’s always important to handle chemical compounds with care. Users should refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information .

properties

IUPAC Name

N-(pyridin-4-ylmethyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h6-9,12,14H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAPGRIUVWGKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355153
Record name N-[(Pyridin-4-yl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-4-ylmethyl)cyclohexanamine

CAS RN

128802-98-2
Record name N-[(Pyridin-4-yl)methyl]cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-4-ylmethyl)cyclohexanamine
Reactant of Route 2
Reactant of Route 2
N-(pyridin-4-ylmethyl)cyclohexanamine
Reactant of Route 3
Reactant of Route 3
N-(pyridin-4-ylmethyl)cyclohexanamine
Reactant of Route 4
Reactant of Route 4
N-(pyridin-4-ylmethyl)cyclohexanamine
Reactant of Route 5
Reactant of Route 5
N-(pyridin-4-ylmethyl)cyclohexanamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(pyridin-4-ylmethyl)cyclohexanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.